molecular formula C7H10Cl2N2 B6284632 (1R)-1-(6-chloropyridin-3-yl)ethan-1-amine hydrochloride CAS No. 1391444-87-3

(1R)-1-(6-chloropyridin-3-yl)ethan-1-amine hydrochloride

Cat. No.: B6284632
CAS No.: 1391444-87-3
M. Wt: 193.07 g/mol
InChI Key: FFDARTLRQCBNRB-NUBCRITNSA-N
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Description

“(1R)-1-(6-Chloropyridin-3-yl)ethan-1-amine hydrochloride” is a chiral amine derivative with a molecular formula of C₇H₁₁Cl₃N₂ and a molecular weight of 229.53 g/mol . Its structure features a pyridine ring substituted with a chlorine atom at position 6 and an ethylamine group at position 3, with the (1R)-configuration imparting stereochemical specificity. The compound is stored under inert conditions at 2–8°C to maintain stability . Safety data indicate hazards including skin irritation (H315), eye irritation (H319), and toxicity if swallowed (H302), necessitating precautions such as avoiding inhalation (P261) and using protective equipment (P280) . This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in developing bioactive molecules targeting neurological or metabolic pathways.

Properties

CAS No.

1391444-87-3

Molecular Formula

C7H10Cl2N2

Molecular Weight

193.07 g/mol

IUPAC Name

(1R)-1-(6-chloropyridin-3-yl)ethanamine;hydrochloride

InChI

InChI=1S/C7H9ClN2.ClH/c1-5(9)6-2-3-7(8)10-4-6;/h2-5H,9H2,1H3;1H/t5-;/m1./s1

InChI Key

FFDARTLRQCBNRB-NUBCRITNSA-N

Isomeric SMILES

C[C@H](C1=CN=C(C=C1)Cl)N.Cl

Canonical SMILES

CC(C1=CN=C(C=C1)Cl)N.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(6-chloropyridin-3-yl)ethan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 6-chloropyridine, which serves as the core structure.

    Substitution Reaction: The 6-chloropyridine undergoes a substitution reaction with an appropriate ethanamine derivative under controlled conditions to introduce the ethanamine group at the 3-position.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often employing advanced techniques such as crystallization and purification to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(6-chloropyridin-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

(1R)-1-(6-chloropyridin-3-yl)ethan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural properties.

    Industry: The compound is utilized in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (1R)-1-(6-chloropyridin-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(1R)-1-(3-Fluoropyridin-2-yl)ethan-1-amine Dihydrochloride

  • Structure : Substitutes chlorine with fluorine at pyridine position 3 and uses a dihydrochloride salt.
  • The dihydrochloride salt improves aqueous solubility compared to the monohydrochloride form .

(R)-1-(3-Fluoropyridin-2-yl)ethylamine-d₃ Hydrochloride

  • Structure : Features deuterium substitution on the ethylamine group and fluorine at pyridine position 3.
  • Properties : Deuteriation reduces metabolic degradation rates, making it valuable in pharmacokinetic studies .
  • Applications : Used as an internal standard in mass spectrometry or tracer studies.

Heterocyclic Ring Variants

(R)-1-(Pyrimidin-2-yl)ethan-1-amine Hydrochloride

  • Structure : Replaces pyridine with pyrimidine, introducing a second nitrogen atom.
  • Applications : Investigated in kinase inhibitor development.

Aromatic System Modifications

1-(4-Chloronaphthalen-1-yl)ethan-1-amine Hydrochloride

  • Structure : Substitutes pyridine with a naphthalene system.
  • Properties : The extended aromatic system enhances lipophilicity, improving blood-brain barrier permeability .
  • Applications : Explored in central nervous system (CNS) drug discovery.

(1R)-1-(4-Bromo-3-fluorophenyl)ethan-1-amine Hydrochloride

  • Structure : Replaces pyridine with a halogenated phenyl ring.
  • Properties : Bromine’s steric bulk and fluorine’s electronegativity create unique electronic profiles for receptor modulation .
  • Applications : Used in ligand design for G protein-coupled receptors (GPCRs).

Data Table: Key Properties of Selected Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Salt Form Key Applications
(1R)-1-(6-Chloropyridin-3-yl)ethan-1-amine HCl 2411591-91-6 C₇H₁₁Cl₃N₂ 229.53 6-Cl-pyridin-3-yl Hydrochloride Pharmaceutical intermediates
(1R)-1-(3-Fluoropyridin-2-yl)ethan-1-amine diHCl 1391475-97-0 C₇H₁₁Cl₂FN₂ 213.08 3-F-pyridin-2-yl Dihydrochloride Receptor-binding studies
(R)-1-(Pyrimidin-2-yl)ethan-1-amine HCl 2387560-79-2 C₆H₉ClN₄ 176.62 Pyrimidin-2-yl Hydrochloride Kinase inhibitor development
1-(4-Chloronaphthalen-1-yl)ethan-1-amine HCl N/A C₁₂H₁₁Cl₂N 240.13 4-Cl-naphthalen-1-yl Hydrochloride CNS drug candidates

Research Findings and Implications

  • Metabolic Stability : Deuterated analogues (e.g., ) demonstrate prolonged half-lives in vitro, highlighting their utility in drug metabolism studies .
  • Solubility Enhancement: Dihydrochloride salts (e.g., ) exhibit improved solubility over monohydrochloride forms, aiding formulation development .
  • Target Selectivity : Pyrimidine-based variants () show higher selectivity for kinase targets due to enhanced hydrogen-bonding interactions .
  • Safety Profiles : The target compound’s hazards (H302, H315) necessitate stringent handling protocols compared to less toxic derivatives like fluorinated phenylamines .

Biological Activity

(1R)-1-(6-chloropyridin-3-yl)ethan-1-amine hydrochloride is a compound that has garnered attention in biological research due to its potential therapeutic applications. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H10ClN2
  • Molecular Weight : 193.07 g/mol
  • CAS Number : 1391444-87-3
  • IUPAC Name : (1R)-1-(6-chloropyridin-3-yl)ethanamine; hydrochloride

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's structural properties facilitate its binding to these targets, thereby modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition and receptor modulation.

Antimicrobial Activity

Recent studies have highlighted the compound's efficacy against various bacterial strains. For instance, it has been evaluated for its activity against gram-positive bacteria and mycobacteria. In one study, compounds similar to this compound demonstrated significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .

Cytotoxicity

The cytotoxic profiles of this compound have also been assessed in cancer cell lines. Research indicates that certain derivatives exhibit submicromolar activity against cancer cells while showing minimal toxicity to normal cells. This selective toxicity is crucial for developing potential anticancer agents .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amineSimilar pyridine structureAntibacterial and anticancer properties
3-CyanopyridinesContains a cyano groupDifferent chemical and biological properties

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological effects compared to similar compounds.

Study on Antibacterial Efficacy

A comprehensive study evaluated the antibacterial efficacy of various synthesized compounds, including those related to this compound. The results indicated that some derivatives exhibited superior antibacterial activity compared to clinically used antibiotics like ampicillin and rifampicin. Specifically, derivatives showed potent activity against MRSA and Enterococcus faecalis, indicating the potential for developing new therapeutic agents from this compound class .

Investigation of Cytotoxic Effects

Another study focused on the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that certain derivatives had a high selectivity index, meaning they effectively killed cancer cells while sparing normal cells, which is a desirable trait in cancer therapeutics .

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